molecular formula C5H11N B8419447 Dimethylaminopropylene

Dimethylaminopropylene

Cat. No. B8419447
M. Wt: 85.15 g/mol
InChI Key: NXBBFAKHXAMPOM-UHFFFAOYSA-N
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Patent
US04493883

Procedure details

There was prepared (3-phthalimidopropyl)trimethylammonium tetrafluoroborate by dissolving 145 grams, 1.42 moles, of dimethylaminopropylene, and 3.92 grams, 0.039 moles of triethylamine in one liter of xylene, in a two litered three necked round bottom flask equipped with a stirrer, a thermometer, a heating mantle, a Dean-Stark trap, and a reflux condenser. Subsequently 191.3 grams, 1.29 moles of phthalic anhydride was added, and the mixture was refluxed at a temperature of 140 degrees centigrade. Subsequent to refluxing for 24 hours, 24 milliliters of water was collected in the Dean-Stark trap. The xylene and excess amines were then removed from the reaction mixture on a rotary evaporator yielding the crude product N-(dimethylaminopropyl)phthalimide, in a yield of 300 grams. The crude imide separated was a brown syrup which crystallized on standing. This imide product, subsequent to purification by vacuum distillation, was identified by elemental analysis and infrared spectroscopy.
Name
(3-phthalimidopropyl)trimethylammonium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.92 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
191.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[C:6]1(=[O:23])[N:10]([CH2:11][CH2:12][CH2:13][N+:14](C)([CH3:16])[CH3:15])[C:9](=[O:18])[C:8]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:7]12.CN(C=CC)C.C(N(CC)CC)C.C1(=O)OC(=O)C2=CC=CC=C12>C1(C)C(C)=CC=CC=1>[CH3:15][N:14]([CH2:13][CH2:12][CH2:11][N:10]1[C:9](=[O:18])[C:8]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:7]2[C:6]1=[O:23])[CH3:16] |f:0.1|

Inputs

Step One
Name
(3-phthalimidopropyl)trimethylammonium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C1(C=2C(C(N1CCC[N+](C)(C)C)=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=CC
Name
Quantity
3.92 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
191.3 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 145 grams, 1.42 moles
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed at a temperature of 140 degrees centigrade
TEMPERATURE
Type
TEMPERATURE
Details
Subsequent to refluxing for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
24 milliliters of water was collected in the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
The xylene and excess amines were then removed from the reaction mixture on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(C)CCCN1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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